N-Acetyl Sulfapyridine-d4
Description
N-Acetyl Sulfapyridine-d4 (CAS: 1189732-52-2) is a deuterated analog of N-Acetyl Sulfapyridine, a major metabolite of Sulfasalazine. It serves as a stable isotope-labeled internal standard in pharmacokinetic and toxicological studies, particularly for investigating Sulfasalazine-induced adverse effects such as hypersensitivity and hepatotoxicity . The compound’s structure includes four deuterium atoms, likely positioned on the phenyl ring, which replaces hydrogen atoms to minimize kinetic isotope effects while enhancing traceability in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses .
Properties
Molecular Formula |
C₁₃H₉D₄N₃O₃S |
|---|---|
Molecular Weight |
295.35 |
Synonyms |
N-[4-[(2-Pyridinyl-d4-amino)sulfonyl]phenyl]acetamide; 4’-(2-Pyridylsulfamoyl)acetanilide-d5; N4-Acetylsulfapyridine-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-Acetyl Sulfapyridine (Non-Deuterated)
Key Differences :
- Molecular Weight : ~279.3 g/mol (vs. ~283.3 g/mol for the deuterated form).
- Applications : Used to study Sulfasalazine’s metabolic pathways and adverse effects in humans. Unlike the deuterated variant, it lacks isotopic labeling, limiting its utility as an internal standard in quantitative assays .
- Spectral Data : NMR chemical shifts for the N-acetyl group are δH 2.05–2.07 and δC 23.5–23.9 (methyl) and 175.1–176.0 (carbonyl), consistent with typical N-acetylated compounds .
Sulfapyridine
Key Differences :
- Structure : The parent compound lacks the N-acetyl group and deuterium atoms.
- Applications : A sulfonamide antibiotic with historical use in treating bacterial infections. It is metabolized to N-Acetyl Sulfapyridine in vivo, linking it directly to the deuterated analog’s role in metabolite tracking .
Other N-Acetylated Compounds
a) N-Acetylglyphosate
- Structure : An acetylated derivative of glyphosate, a herbicide.
- Role: Functions as a detoxification metabolite in transgenic plants, lacking herbicidal activity.
b) N-Acetyl Neuraminic Acid
- Structure : A sialic acid derivative involved in glycobiology.
- Role: Studied for its interaction with chemosensitizers in nematocyst discharge (e.g., in Pelagia noctiluca venom). Its applications diverge entirely from the sulfonamide-based analytical use of N-Acetyl Sulfapyridine-d4 .
Comparative Data Table
Q & A
Q. Methodological Answer :
- Deuterium Exchange Monitoring : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) to verify deuterium placement at specific positions (e.g., aromatic or acetyl groups) .
- Quality Control (QC) Protocols : Implement orthogonal techniques like HPLC-UV and MS to assess purity (>95%) and isotopic abundance. Track residual solvents (e.g., DMSO) via gas chromatography .
- Reference Standards : Cross-validate synthetic batches against certified reference materials (CRMs) from authoritative sources (e.g., NIST) .
Advanced: What experimental design strategies mitigate isotopic effects in pharmacokinetic studies using this compound?
Q. Methodological Answer :
- Factorial Design : Use a 2 factorial approach to test variables like dose, administration route, and sampling time. For example, investigate deuterium kinetic isotope effects (KIEs) on metabolic clearance using in vitro hepatocyte assays .
- Control Groups : Include non-deuterated Sulfapyridine cohorts to isolate isotopic impacts on parameters like and . Statistical tools (e.g., ANOVA in Minitab) can model interactions between variables .
- In Silico Modeling : Apply pharmacokinetic software (e.g., GastroPlus) to simulate deuterium’s influence on absorption/distribution, validated against in vivo data .
Advanced: How should researchers address discrepancies in reported metabolic stability data for this compound across studies?
Q. Methodological Answer :
- Meta-Analysis Framework : Aggregate data from heterogeneous studies (e.g., in vitro vs. in vivo) using PRISMA guidelines. Stratify results by assay type (e.g., microsomal stability vs. plasma protein binding) .
- Source Harmonization : Re-analyze raw datasets (if accessible) to standardize units (e.g., % remaining vs. intrinsic clearance) and normalize for covariates like pH or temperature .
- Controlled Replication : Reproduce conflicting experiments under identical conditions (e.g., 37°C, 5% CO) with blinded sample analysis to minimize bias .
Advanced: What protocols ensure ethical and reproducible use of this compound in preclinical studies?
Q. Methodological Answer :
- Institutional Review : Submit study designs (e.g., animal dosing regimens) to ethics committees for compliance with ARRIVE 2.0 guidelines. Document all deviations from approved protocols .
- Data Transparency : Archive raw spectra, chromatograms, and statistical code in repositories like Figshare or Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Safety Compliance : Adopt OSHA and CLP regulations for handling deuterated compounds, including fume hood use and waste disposal protocols .
Basic: What are the critical parameters for validating this compound as an internal standard in metabolite profiling?
Q. Methodological Answer :
- Stability Testing : Assess short-term (room temperature) and long-term (-80°C) stability in biological matrices. Use freeze-thaw cycles (≥3) to confirm robustness .
- Cross-Selectivity : Test against structurally similar metabolites (e.g., Sulfapyridine or N-Acetyl Sulfasalazine) to ensure no co-elution or signal overlap .
- Recovery Efficiency : Calculate extraction recovery (%) via spiked matrix vs. solvent controls. Acceptable recovery ranges: 85–115% .
Advanced: How can isotopic dilution techniques improve quantification accuracy of this compound in complex matrices?
Q. Methodological Answer :
- Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with a known quantity of C-labeled analog to correct for matrix effects. Use a dual-internal standard approach (e.g., deuterated + C) for high-precision assays .
- Dynamic Range Optimization : Perform serial dilutions to establish linearity (R > 0.99) across expected concentrations (e.g., 1 ng/mL–10 µg/mL) .
- Limit of Quantification (LOQ) : Determine via signal-to-noise ratio (S/N ≥ 10) and replicate analyses (n=6) at the lowest calibrator level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
